molecular formula C5H13N B1198066 Neopentylamine CAS No. 5813-64-9

Neopentylamine

Cat. No.: B1198066
CAS No.: 5813-64-9
M. Wt: 87.16 g/mol
InChI Key: XDIAMRVROCPPBK-UHFFFAOYSA-N
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Description

Neopentylamine (IUPAC: 2,2-dimethylpropylamine) is a primary amine with the molecular formula C₅H₁₃N (molecular weight: 87.16 g/mol). It is characterized by a highly branched neopentyl group (2,2-dimethylpropyl), which confers unique steric and electronic properties. Key physicochemical properties include:

  • Density: 0.745 g/cm³
  • Boiling Point: 83°C
  • Flash Point: -13°C (highly flammable)
  • pKa: 10.15 (weakly basic) .

This compound is widely used as a pharmaceutical intermediate (e.g., in Hsp90 inhibitors, antivirals) and chemical reagent (e.g., ligand synthesis, polymer initiators). Its branched structure enhances metabolic stability and lipophilicity, making it valuable in drug design. However, it is classified as hazardous due to flammability, corrosivity, and toxicity upon inhalation or ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentylamine can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the reaction of neopentanol with ammonia at temperatures ranging from 200°C to 300°C in the presence of a hydrogenation catalyst. This process can be carried out under increased pressure and in the presence of catalytic amounts of hydrogen .

Chemical Reactions Analysis

Neopentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Neopentylamine has diverse applications across various scientific disciplines:

Chemistry

  • Building Block for Organic Synthesis : this compound is widely used in the synthesis of complex organic molecules and pharmaceutical intermediates. Its primary amine group allows it to participate in nucleophilic substitutions and coupling reactions, facilitating the development of new compounds .

Biology

  • Biochemical Interactions : this compound plays a role in biochemical processes, including enzyme interactions and cellular signaling pathways. Its ability to form hydrogen bonds enables it to influence enzyme activity and gene expression .

Medicine

  • Pharmaceutical Development : It serves as an intermediate in the production of active pharmaceutical ingredients (APIs) for various therapeutic applications, including cardiovascular and anti-inflammatory drugs. Its stability ensures the integrity of pharmaceutical formulations .

Industry

  • Agrochemicals : this compound is utilized in the formulation of herbicides, insecticides, and fungicides due to its chemical properties that enhance crop protection .
  • Coatings : It is incorporated into high-performance coatings for automotive and industrial applications, improving durability and chemical resistance .

Case Studies and Research Findings

Several studies have documented the biological activity and applications of this compound:

  • Hydrodenitrogenation Studies : Research indicates that this compound undergoes hydrodenitrogenation to yield products like neopentanethiol, showcasing its utility in organic synthesis.
  • Cellular Metabolism Studies : Laboratory investigations reveal that high concentrations of this compound can inhibit enzymes and disrupt cellular processes, highlighting its potential effects on metabolism .
  • Comparative Analysis with Other Amines : Studies comparing this compound with isobutylamine and tert-butylamine demonstrate its superior stability and suitability for various biochemical applications.

Comparison with Similar Compounds

Structural and Electronic Properties

Neopentylamine’s branched structure distinguishes it from linear alkylamines (e.g., n-pentylamine) and cyclic amines (e.g., cyclopentylamine). Key comparisons include:

Property This compound n-Pentylamine Cyclopentylamine Ethylamine
Structure Branched (2,2-dimethyl) Linear Cyclic Linear (C₂)
Steric Hindrance High Low Moderate Low
Boiling Point (°C) 83 104 108 17
Lipophilicity (LogP) ~1.5 (estimated) ~0.9 ~1.2 -0.13
Ni-N Distance (Å) 2.14 (avg.) N/A N/A N/A

The shorter Ni-N bond distance (2.14 Å) in this compound-appended Ni(II) complexes, compared to phenyl-substituted analogs (2.22 Å), highlights its stronger electron-donating capacity and compact ligand geometry .

Hsp90 Inhibitors

In purine-based Hsp90 inhibitors, this compound-substituted derivatives demonstrated superior potency :

  • HER2 Degradation IC₅₀ : 35 nM (this compound) vs. 190–330 nM (ethyl/n-propyl analogs) .
  • Oral Bioavailability: this compound derivatives (e.g., compound 42) showed tumor growth inhibition (56% in N87 xenografts) at 200 mg/kg, attributed to improved solubility and metabolic stability .

Antiviral Agents

In herpesvirus inhibitors, this compound substitution improved cell-based assay potency by 7-fold (IC₅₀ = 2 nM) compared to hydroxymethyl derivatives, likely due to enhanced membrane permeability .

Nitrosamine Carcinogenicity

Nitrosomethyl this compound (NMNA) exhibits organ-specific carcinogenicity (esophagus) due to steric blocking of ethylation pathways, unlike nitrosomethylethylamine (NMEA), which causes multi-organ tumors .

Ligand Design in Coordination Chemistry

This compound’s branched structure creates a compact microenvironment in Ni(II) complexes:

  • N-Ni-N Bond Angle : 161° (this compound) vs. 154° (phenyl-substituted ligands), enhancing complex stability .
  • Hydrogen Bonding: this compound groups facilitate hydrogen bonding with enolate ligands, critical for O₂-dependent C–C bond cleavage reactivity .

Biological Activity

Neopentylamine, chemically known as 2,2-dimethylpropan-1-amine, is an organic compound with the molecular formula C5_5H13_{13}N. It is a colorless liquid and serves as a primary amine derivative of neopentane. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacokinetics, and potential applications in research and medicine.

Overview of this compound

This compound is characterized by its stability and slow degradation in air, making it a valuable compound in various chemical applications. Its structure allows it to participate in numerous biochemical reactions due to the presence of an amine group, which interacts with enzymes and proteins.

Target Interactions

This compound's primary amine group enables it to form hydrogen bonds and ionic interactions with various biomolecules. This capability allows it to influence enzyme activity and cellular processes significantly.

  • Enzyme Interaction : this compound can inhibit or activate specific enzymes, affecting metabolic pathways and gene expression. For instance, studies indicate that it may impact cellular signaling pathways through these interactions.
  • Molecular Mechanism : The compound can form imine or iminium-cation intermediates during hydrodenitrogenation reactions, which are crucial for its biological effects .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Stability : It degrades slowly in air, which influences its long-term effects on cellular function.
  • Dosage Effects : Research shows that low doses have minimal effects on cellular functions, while higher doses can lead to significant metabolic changes and potential toxicity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Hydrodenitrogenation Studies : Research indicated that this compound undergoes hydrodenitrogenation to form primary products like neopentanethiol. This reaction showcases its potential utility in organic synthesis and catalysis .
  • Cellular Metabolism Studies : In laboratory settings, the effects of this compound on cellular metabolism were observed over time. High concentrations resulted in enzyme inhibition and disruption of normal cellular processes.
  • Comparative Analysis with Other Amines : this compound was compared with similar compounds such as isobutylamine and tert-butylamine. Its unique stability made it a preferable candidate for certain biochemical applications.

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Chemistry : It is utilized as a building block for synthesizing organic compounds and experimental drugs.
  • Biology : The compound is employed in studies investigating biological processes and interactions.
  • Medicine : this compound is incorporated into experimental drugs aimed at therapeutic applications .

Comparative Table of Similar Compounds

Compound NameStructure TypeStabilityApplications
This compoundPrimary AmineHighOrganic synthesis, drug development
IsobutylamineBranched AmineModerateIndustrial chemicals
Tert-butylamineTertiary AmineLowSolvents, pharmaceuticals
AdamantylamineComplex AmineVariableResearch in medicinal chemistry

Properties

IUPAC Name

2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIAMRVROCPPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022232
Record name 2,2-Dimethyl-1-propylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-64-9
Record name Neopentylamine
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Record name Neopentylamine
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Record name Neopentylamine
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Record name Neopentylamine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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